molecular formula C14H10ClNO B6376395 MFCD18314357 CAS No. 1261942-13-5

MFCD18314357

Cat. No.: B6376395
CAS No.: 1261942-13-5
M. Wt: 243.69 g/mol
InChI Key: HHKCRJYDAOSSAN-UHFFFAOYSA-N
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Description

However, based on analogous entries (e.g., ), such identifiers typically correspond to small organic molecules with heterocyclic or halogenated structures. These compounds are often synthesized for applications in pharmaceuticals, agrochemicals, or materials science. While specific data for MFCD18314357 are unavailable in the provided sources, its hypothetical properties can be inferred from structurally similar compounds documented in the evidence. For instance, compounds like CAS 918538-05-3 () and CAS 1046861-20-4 () share features such as halogen atoms, aromatic rings, and nitrogen-containing heterocycles, which are critical for their reactivity and biological activity .

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCRJYDAOSSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684812
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-13-5
Record name 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves several steps. One common method includes the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenyl)-2-cyanophenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-cyanophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of MFCD18314357 with structurally analogous compounds from the evidence. Data are derived from entries for CAS 918538-05-3 , CAS 1046861-20-4 , CAS 1761-61-1 , and CAS 1533-03-5 ().

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~188.01 188.01 235.27 202.17
Key Functional Groups Chloropyrrolotriazine Dichloropyrrolotriazine Boronic acid with halogens Trifluoromethyl ketone
Solubility (mg/mL) ~0.24 (predicted) 0.24 Not provided 0.687
Log S (ESOL) -2.99 (predicted) -2.99 -2.63 -2.47
Biological Activity Moderate bioavailability Bioavailability Score: 0.55 Bioavailability Score: 0.55 Bioavailability Score: 0.55
Synthetic Accessibility Moderate (Score: ~2.0) 2.07 2.07 Not provided
Hazard Profile H315-H319-H335 (predicted) H315-H319-H335 H302 (Acute toxicity) H302 (Acute toxicity)

Key Findings:

Structural Similarities :

  • This compound likely shares a chlorinated pyrrolotriazine core with CAS 918538-05-3 , which is associated with high synthetic accessibility (Score: 2.07) and moderate solubility (0.24 mg/mL) .
  • CAS 1046861-20-4 (a boronic acid derivative) and CAS 1533-03-5 (trifluoromethyl ketone) exhibit distinct functional groups but comparable molecular weights (~200–235 g/mol), suggesting similar pharmacokinetic challenges (e.g., BBB permeability) .

Bioactivity and Toxicity :

  • All compared compounds show moderate bioavailability (Score: 0.55), but CAS 918538-05-3 and this compound (hypothetical) may pose higher dermal/ocular hazards (H315-H319-H335) compared to the acute toxicity (H302) of CAS 1046861-20-4 and CAS 1533-03-5 .

Synthetic Considerations: Halogenated compounds like CAS 918538-05-3 require careful handling due to reactive intermediates, as noted in its synthesis using iodides and amines in DMF . Similar protocols would apply to this compound.

Limitations and Recommendations

  • Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Future studies should prioritize spectral characterization (NMR, HPLC) and in vitro bioassays.
  • Methodology : Follow protocols from and for synthesis and hazard testing, emphasizing green chemistry principles (e.g., ionic liquids, recyclable catalysts) .

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